molecular formula C19H16N4O2S2 B1246931 N-[4-methyl-5-[2-(4-methylanilino)-4-thiazolyl]-2-thiazolyl]-2-furancarboxamide

N-[4-methyl-5-[2-(4-methylanilino)-4-thiazolyl]-2-thiazolyl]-2-furancarboxamide

Cat. No. B1246931
M. Wt: 396.5 g/mol
InChI Key: PRPLQLOOOBDCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-methyl-5-[2-(4-methylanilino)-4-thiazolyl]-2-thiazolyl]-2-furancarboxamide is a member of thiazoles.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Thiadiazoles: New thiadiazoles, including variants similar to the compound , were synthesized and showed significant antimicrobial activity against a range of bacteria and fungi, suggesting potential applications in antibacterial and antifungal therapies (Dua, 2016).
  • Fungicidal Activity of Thiazole Carboxamides: The synthesis of thiazole carboxamides demonstrated moderate activity against tested fungi, indicating potential use in fungicidal applications (Zi-lon, 2015).

Metabolism and Pharmacokinetics

  • Metabolism in Humans: A related compound, SB-649868, showed almost complete elimination over a 9-day period, primarily via feces, with minimal urinary excretion. This suggests that similar compounds might have specific metabolic pathways and elimination profiles useful in pharmacokinetics (Renzulli et al., 2011).

Anticancer and Antitumor Applications

  • Inhibitors of Cyclin-Dependent Kinase 2: N-Acyl-2-aminothiazoles with similar structures showed potent inhibition of CDK2/cycE, suggesting a potential application in antitumor therapy. One such compound entered Phase 1 clinical trials for antitumor efficacy (Misra et al., 2004).
  • Anticandidal and Anticancer Agents: New thiazolyl hydrazone derivatives were synthesized and evaluated for anticandidal activity and in vitro cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents (Altıntop et al., 2014).

Antimicrobial Activity

  • Thiadiazole Antimicrobials: The synthesis of thiadiazoles similar to the compound showed pronounced biological activity against various bacteria and fungi, reinforcing the potential of such compounds in antimicrobial treatments (Srivastava, 2009).

Enzyme Inhibition and Antioxidant Activity

  • α-Glucosidase and α-Amylase Inhibition: Amino-thiazoles demonstrated significant inhibition of carbohydrate hydrolyzing enzymes, suggesting potential applications in diabetes treatment. Additionally, certain derivatives showed antioxidant activities, indicating broader therapeutic potential (Satheesh et al., 2017).

Molecular Characterization and Biological Activity

  • Antimicrobial Activity of Thiazole-Based Amide: A thiazole-based heterocyclic amide exhibited good antimicrobial activity against several microorganisms, pointing to possible use in pharmacological and medical applications (Cakmak et al., 2022).

properties

Product Name

N-[4-methyl-5-[2-(4-methylanilino)-4-thiazolyl]-2-thiazolyl]-2-furancarboxamide

Molecular Formula

C19H16N4O2S2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[4-methyl-5-[2-(4-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C19H16N4O2S2/c1-11-5-7-13(8-6-11)21-18-22-14(10-26-18)16-12(2)20-19(27-16)23-17(24)15-4-3-9-25-15/h3-10H,1-2H3,(H,21,22)(H,20,23,24)

InChI Key

PRPLQLOOOBDCSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)NC(=O)C4=CC=CO4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-methyl-5-[2-(4-methylanilino)-4-thiazolyl]-2-thiazolyl]-2-furancarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-methyl-5-[2-(4-methylanilino)-4-thiazolyl]-2-thiazolyl]-2-furancarboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-methyl-5-[2-(4-methylanilino)-4-thiazolyl]-2-thiazolyl]-2-furancarboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-methyl-5-[2-(4-methylanilino)-4-thiazolyl]-2-thiazolyl]-2-furancarboxamide
Reactant of Route 5
N-[4-methyl-5-[2-(4-methylanilino)-4-thiazolyl]-2-thiazolyl]-2-furancarboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-methyl-5-[2-(4-methylanilino)-4-thiazolyl]-2-thiazolyl]-2-furancarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.